
6-hydroxy-2-methyl-4-oxo-1H-pyridine-3-carbonitrile
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Overview
Description
6-hydroxy-2-methyl-4-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-hydroxy-2-methyl-4-oxo-1H-pyridine-3-carbonitrile can be synthesized through several methods. One common method involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by cyclization and oxidation . Another method includes the use of microwave-assisted synthesis, which offers a more efficient and convenient approach . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like potassium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2-methyl-4-oxo-1H-pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different oxo derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
6-hydroxy-2-methyl-4-oxo-1H-pyridine-3-carbonitrile has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-hydroxy-2-methyl-4-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile: This compound shares a similar pyridine ring structure and has comparable chemical properties.
2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another structurally related compound with similar reactivity.
Uniqueness
6-hydroxy-2-methyl-4-oxo-1H-pyridine-3-carbonitrile is unique due to its specific functional groups and the versatility of its chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-hydroxy-2-methyl-4-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-5(3-8)6(10)2-7(11)9-4/h2H,1H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTATMRIIFNCTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C(N1)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=C(N1)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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